2-Propylpyrimidine-4,5-diamine
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Overview
Description
2-Propylpyrimidine-4,5-diamine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a propyl group at the 2-position and amino groups at the 4 and 5 positions of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylpyrimidine-4,5-diamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-propylpyrimidine with ammonia or an amine source in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propylpyrimidine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino groups at positions 4 and 5 can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
2-Propylpyrimidine-4,5-diamine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in studies related to nucleic acids and enzyme inhibitors.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Propylpyrimidine-4,5-diamine involves its interaction with specific molecular targets. The amino groups at positions 4 and 5 allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Propyl-4,6-diaminopyrimidine: Similar structure but with amino groups at positions 4 and 6.
2-Methylpyrimidine-4,5-diamine: Similar structure with a methyl group instead of a propyl group.
2-Ethylpyrimidine-4,5-diamine: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
2-Propylpyrimidine-4,5-diamine is unique due to the specific positioning of the propyl group and amino groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H12N4 |
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Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-propylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C7H12N4/c1-2-3-6-10-4-5(8)7(9)11-6/h4H,2-3,8H2,1H3,(H2,9,10,11) |
InChI Key |
STNKZUDQLDGTLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(C(=N1)N)N |
Origin of Product |
United States |
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